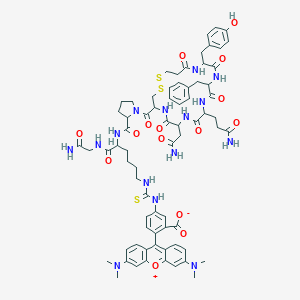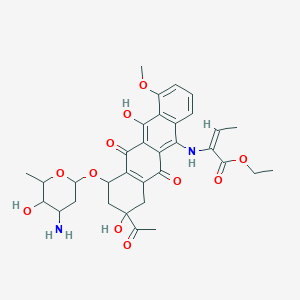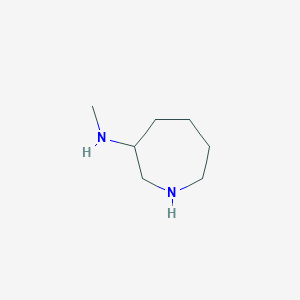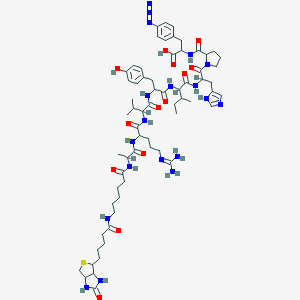
(2-BOC-AMINOPHENYL)BORONSÄURE
Übersicht
Beschreibung
2-(Tert-Butoxycarbonyl)amino)phenyl)boronic acid, also known as TBAP, is an important chemical compound in the field of organic synthesis. It is a boronic acid derivative of phenylboronic acid, and is used as a reagent in a variety of synthetic processes. TBAP is a versatile reagent, and its use in organic chemistry has been well documented in the scientific literature. It has a wide range of applications in the synthesis of organic compounds, including the synthesis of pharmaceuticals and other biologically active compounds. TBAP is also used in the synthesis of polymers, catalysts, and other materials.
Wissenschaftliche Forschungsanwendungen
Anwendungen im Bereich der Sensorik
Boronsäuren, einschließlich (2-BOC-AMINOPHENYL)BORONSÄURE, werden zunehmend in verschiedenen Forschungsbereichen eingesetzt, darunter auch in der Sensorik . Sie interagieren mit Diolen und starken Lewis-Basen wie Fluorid- oder Cyanid-Anionen, was zu ihrer Nützlichkeit in verschiedenen sensorischen Anwendungen führt . Diese Anwendungen können homogene Assays oder heterogene Detektion sein .
Biologische Markierung
Die Schlüsselinteraktion von Boronsäuren mit Diolen ermöglicht ihren Einsatz in verschiedenen Bereichen, darunter die biologische Markierung . Dies beinhaltet die Verwendung von Boronsäuren zur Markierung von Biomolekülen zum Nachweis oder zur Verfolgung .
Proteinmanipulation und -modifikation
Boronsäuren haben ein signifikantes Wachstum in ihrer Interaktion mit Proteinen, ihrer Manipulation und Zellmarkierung gezeigt . Sie wurden für die Elektrophorese von glykierten Molekülen verwendet .
Therapeutik-Entwicklung
Boronsäuren werden bei der Entwicklung von Therapeutika verwendet . Ihre Wechselwirkung mit Diolen ermöglicht es, sie bei der Entwicklung von Medikamenten und anderen therapeutischen Wirkstoffen einzusetzen .
Trennungstechnologien
Safety and Hazards
Zukünftige Richtungen
Boronic acids, including “(2-((tert-Butoxycarbonyl)amino)phenyl)boronic acid”, have shown promise in various fields of research. Their unique chemical properties make them useful in the synthesis of a wide range of organic compounds . Future research will likely continue to explore the potential applications of these compounds in medicinal chemistry and other fields .
Wirkmechanismus
Target of Action
Boronic acids and their derivatives are known to interact with various biological targets, including enzymes and other proteins .
Mode of Action
The compound is a boronic acid derivative, which is known to participate in Suzuki–Miyaura (SM) cross-coupling reactions . This reaction involves the transmetalation of formally nucleophilic organic groups from boron to palladium . The compound’s interaction with its targets likely involves similar mechanisms, leading to changes in the target’s structure or function.
Biochemical Pathways
Boronic acids are known to be involved in various biochemical processes, including the suzuki–miyaura cross-coupling reaction, which is a widely applied transition metal catalyzed carbon–carbon bond-forming reaction .
Pharmacokinetics
Boronic acids and their esters are known to be marginally stable in water, undergoing hydrolysis . This property could impact the compound’s bioavailability.
Result of Action
Boronic acids and their derivatives are known to have various biological effects, including enzyme inhibition and potential therapeutic applications .
Action Environment
The action, efficacy, and stability of (2-BOC-aminophenyl)boronic acid can be influenced by various environmental factors. For instance, the compound is relatively stable under normal storage and usage conditions . It is soluble in water, alcohols, and some organic solvents , which could influence its action and stability.
Biochemische Analyse
Biochemical Properties
(2-BOC-aminophenyl)boronic acid is known to interact with various biomolecules. It is used in the preparation of affinity sites for antibacterial drugs like ampicillin . It also plays a role in the Suzuki–Miyaura cross-coupling reaction, a widely-applied transition metal catalysed carbon–carbon bond-forming reaction .
Molecular Mechanism
The molecular mechanism of (2-BOC-aminophenyl)boronic acid involves its interaction with biomolecules at the molecular level. In the Suzuki–Miyaura coupling reaction, it participates in transmetalation, a process where it is transferred from boron to palladium .
Temporal Effects in Laboratory Settings
Boronic acids and their esters, including (2-BOC-aminophenyl)boronic acid, are only marginally stable in water. Their hydrolysis is dependent on the substituents in the aromatic ring and the pH, which is considerably accelerated at physiological pH .
Metabolic Pathways
Boronic acids can be converted into a broad range of functional groups, indicating their involvement in various metabolic pathways .
Transport and Distribution
Boronic acids are generally stable and easy to handle, suggesting they could be distributed within cells and tissues without significant degradation .
Subcellular Localization
Boronic acids and their derivatives are known to interact with various biomolecules, suggesting they could localize to different subcellular compartments depending on these interactions .
Eigenschaften
IUPAC Name |
[2-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BNO4/c1-11(2,3)17-10(14)13-9-7-5-4-6-8(9)12(15)16/h4-7,15-16H,1-3H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMEIKYSECODAHJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=CC=C1NC(=O)OC(C)(C)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16BNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00378291 | |
| Record name | {2-[(tert-Butoxycarbonyl)amino]phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00378291 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
115377-94-1 | |
| Record name | 1,1-Dimethylethyl N-(2-boronophenyl)carbamate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=115377-94-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | {2-[(tert-Butoxycarbonyl)amino]phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00378291 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2-BOC-aminophenyl)boronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![Pentafluorophenyl [4-(hydroxymethyl)phenoxy]acetate](/img/structure/B55163.png)


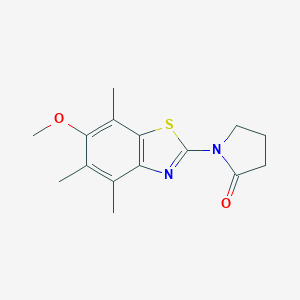
![[(2R)-2-decanoyloxy-3-octadecanoyloxypropyl] 3-(trimethylazaniumyl)propyl phosphate](/img/structure/B55170.png)
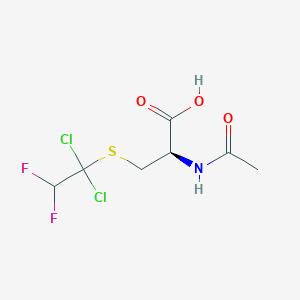

![3-Methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B55173.png)
